
tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Übersicht
Beschreibung
Introduction Tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a chemical compound that has garnered interest in various scientific studies. It is used as an intermediate in the synthesis of other chemical compounds and has applications in organic photovoltaic materials and other fields. While specific studies directly on this compound are limited, insights can be drawn from research on similar tert-butyl carbamates.
Synthesis Analysis The synthesis of tert-butyl carbamates, including compounds similar to tert-Butyl (4-bromonaphthalen-1-yl)carbamate, typically involves multi-step chemical processes. For example, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate is synthesized via a two-step process that involves hydrolysis of its tert-butyl carbamate derivative, followed by a Suzuki cross-coupling reaction (Chmovzh & Rakitin, 2021).
Molecular Structure Analysis The molecular structure of tert-butyl carbamates is characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the chemical structure and molecular interactions within the compound. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized using spectroscopic evidence, confirming its structure and providing insight into its molecular configuration (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties The chemical reactions and properties of tert-butyl carbamates include their synthesis methods, reactivity, and the conditions under which they undergo transformations. For example, tert-butyl carbamates can undergo chemoselective transformations to form other chemical groups, demonstrating their versatility and reactivity in organic synthesis (Sakaitani & Ohfune, 1990).
Physical Properties Analysis The physical properties of tert-butyl carbamates, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments and applications. These properties are determined through experimental studies and are crucial for handling and application in various chemical processes.
Chemical Properties Analysis The chemical properties of tert-butyl carbamates, including acidity, basicity, reactivity with other compounds, and stability under different conditions, are critical for their application in chemical synthesis and other industrial processes. Studies such as the deprotection of tert-butyl carbamates using aqueous phosphoric acid highlight the conditions under which these compounds can be manipulated and used in further chemical reactions (Li et al., 2006).
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Molecular Interactions :
- A study by Baillargeon et al. (2017) discussed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. Although the specific compound tert-Butyl (4-bromonaphthalen-1-yl)carbamate wasn't directly mentioned, the study dealt with similar carbamate compounds and their interactions through hydrogen and halogen bonds. This could indicate potential applications in studying molecular interactions and crystal engineering (Baillargeon et al., 2017).
Synthesis and Chemical Properties :
- Zhao et al. (2017) discussed the synthesis of a tert-butyl carbamate derivative as an important intermediate in many biologically active compounds. The methodology and the compound's role as an intermediate could be relevant to the synthesis and study of tert-Butyl (4-bromonaphthalen-1-yl)carbamate (Zhao et al., 2017).
Organic Photovoltaic Materials :
- Chmovzh and Rakitin (2021) synthesized tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a triarylamino derivative, for use in organic photovoltaic materials. The study showcases the potential of carbamate derivatives in the field of renewable energy and organic electronics (Chmovzh & Rakitin, 2021).
Medicinal Organometallic Chemistry :
- Patra et al. (2012) focused on the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. Though not directly mentioning tert-Butyl (4-bromonaphthalen-1-yl)carbamate, the study's focus on the synthesis of complex structures with organometallic moieties suggests potential applications in medicinal chemistry and drug design (Patra et al., 2012).
Safety And Hazards
- Toxicity : Handle with care; avoid inhalation, ingestion, or skin contact.
- Hazardous Reactions : Reacts violently with strong acids or bases.
- Environmental Impact : Dispose of properly; avoid release into the environment.
Zukünftige Richtungen
Research avenues include:
- Biological Activity : Investigate potential pharmacological properties.
- Derivatives : Synthesize and explore derivatives for enhanced properties.
- Applications : Assess applications in materials science or medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
CAS RN |
168169-11-7 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



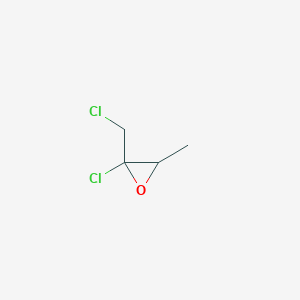
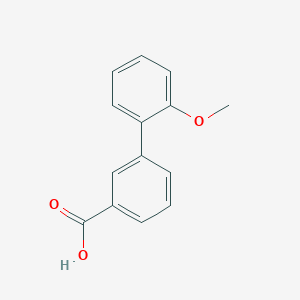
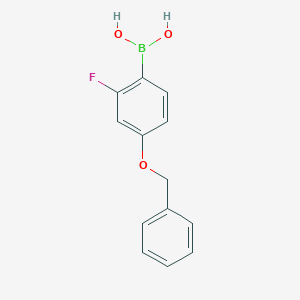
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
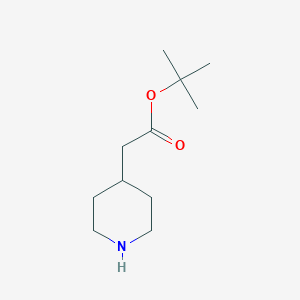
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
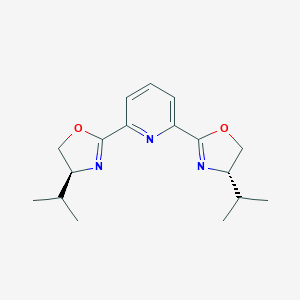

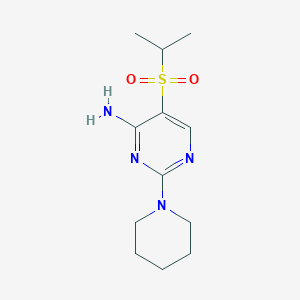
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)